Propantheline-d3 (iodide)
CAS No.:
Cat. No.: VC16677041
Molecular Formula: C23H30INO3
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30INO3 |
|---|---|
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
| Standard InChI | InChI=1S/C23H30NO3.HI/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,16-17,22H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |
| Standard InChI Key | MXBWKMYNRVKRPQ-OWKBQAHQSA-M |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C(C)C)C(C)C.[I-] |
| Canonical SMILES | CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.[I-] |
Introduction
Chemical Structure and Properties
Propantheline-d3 (iodide) features a trideuteriomethyl group () replacing the methyl group in the parent compound, propantheline iodide. The structural backbone includes a xanthene-9-carbonyloxyethyl moiety linked to a diisopropylamino group, forming a quaternary ammonium salt .
Molecular Characteristics
The compound’s IUPAC name is di(propan-2-yl)-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium; iodide. Key properties include:
The deuterium substitution at the methyl group enhances metabolic stability, a common strategy in drug design to prolong half-life .
Synthesis and Analytical Characterization
Propantheline-d3 (iodide) is synthesized via quaternization of the tertiary amine precursor with methyl-d3 iodide. The process involves:
-
Alkylation: Reaction of diisopropylamine with 2-bromoethyl xanthene-9-carboxylate.
-
Deuterium Incorporation: Quaternization using deuterated methyl iodide () to introduce the trideuteriomethyl group .
Analytical validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum shows absence of the methyl proton signal at ~3.2 ppm, replaced by deuterium’s characteristic silence. High-resolution MS confirms the molecular ion peak at m/z 498.14587 .
Applications in Research and Medicine
Pharmacological Use
As a deuterated analog, Propantheline-d3 (iodide) serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying propantheline in biological matrices . Its primary therapeutic applications mirror the parent drug:
-
Hyperhidrosis: Reduces excessive sweating via anticholinergic action .
-
Enuresis: Manages urinary incontinence by inhibiting bladder spasms .
-
Gastrointestinal Spasms: Alleviates cramps in the stomach and intestines .
Pharmacokinetics and Metabolism
While data on Propantheline-d3 (iodide) are sparse, its pharmacokinetic profile is inferred from propantheline:
-
Absorption: Poor oral bioavailability (<10%) due to quaternary ammonium structure.
-
Metabolism: Hepatic hydrolysis to inactive metabolites, with deuterium potentially slowing oxidative degradation .
-
Excretion: Primarily renal, with a half-life of ~1.5–2.5 hours in humans .
Deuterium’s kinetic isotope effect could theoretically prolong the half-life, though empirical validation is needed.
Recent Research and Future Directions
Recent studies focus on deuterated drugs’ broader implications, such as improved metabolic stability and reduced dosing frequency. While Propantheline-d3 itself hasn’t been the subject of clinical trials, its role as an analytical standard underscores its utility in advancing pharmacokinetic research . Future work should explore:
-
Isotope Effects: Direct comparison of metabolic rates between propantheline and its deuterated form.
-
Therapeutic Optimization: Leveraging deuteriation to enhance propantheline’s efficacy in treating hyperhidrosis or overactive bladder.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume